Tert-butyl 4-(2-oxocyclobutyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-oxocyclobutyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. This particular compound features a tert-butyl group, a piperazine ring, and an oxocyclobutyl moiety, making it a versatile intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-oxocyclobutyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable oxocyclobutyl derivative. One common method is the nucleophilic substitution reaction where tert-butyl piperazine-1-carboxylate reacts with an oxocyclobutyl halide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-oxocyclobutyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxocyclobutyl moiety can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-(2-oxocyclobutyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its piperazine ring.
Medicine: Piperazine derivatives are known for their pharmacological properties, and this compound can be explored for potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxocyclobutyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The oxocyclobutyl moiety may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-oxocyclobutyl)piperazine-1-carboxylate is unique due to its oxocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
2093427-37-1 |
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Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxocyclobutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)10-4-5-11(10)16/h10H,4-9H2,1-3H3 |
InChI Key |
RKKHEHWADJHLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCC2=O |
Origin of Product |
United States |
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